molecular formula C12H17N3O2S B2519031 Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate CAS No. 2445786-80-9

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate

Cat. No.: B2519031
CAS No.: 2445786-80-9
M. Wt: 267.35
InChI Key: GPZWXBFZGKQJFH-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate is a chemical compound with the molecular formula C12H17N3O2S and a molecular weight of 267.35 g/mol It is known for its unique structure, which includes a tert-butyl group, a carbamate group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate typically involves the reaction of 2-aminophenylthiourea with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

  • Dissolve 2-aminophenylthiourea in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl and thiourea moieties allows for versatile applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(13)18/h4-7H,1-3H3,(H,15,16)(H3,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWXBFZGKQJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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